1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
This compound (CAS: 953906-27-9; CymitQuimica Ref: 10-F525497) is a pyrazoline derivative featuring a 5-chloro-2-methoxyphenyl substituent, an ethoxycarbonyl group, and a carboxylic acid moiety at the 5-position of the dihydro-pyrazole ring. Its molecular formula is C₁₅H₁₇ClN₂O₅, with a molecular weight of 352.76 g/mol (calculated).
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-4-23-13(19)10-8-15(2,14(20)21)18(17-10)11-7-9(16)5-6-12(11)22-3/h5-7H,4,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIMFYGGGDGQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound's molecular formula is , with a molecular weight of 340.76 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₂O₅ |
| Molecular Weight | 340.76 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
This compound has demonstrated promising anticancer activity in various studies. Pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example, modifications in the structure have led to compounds with IC50 values lower than those of established chemotherapeutics . The presence of the chloro and methoxy groups in this compound may enhance its interaction with cellular targets involved in cancer proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. Pyrazole derivatives have been tested against a range of bacterial strains, showing varying degrees of effectiveness. For instance, some derivatives have exhibited significant activity against E. coli and S. aureus, indicating that modifications in the pyrazole structure can influence antimicrobial potency .
The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazoles inhibit COX enzymes, leading to reduced synthesis of prostaglandins and other inflammatory mediators.
- Targeting Cancer Pathways : Pyrazoles may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes critical for bacterial survival.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic contexts:
- Anti-inflammatory Study : A novel series of pyrazole derivatives showed significant inhibition of inflammatory markers in animal models, suggesting their potential use in treating chronic inflammatory diseases .
- Anticancer Research : A study involving modified pyrazoles demonstrated potent cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Pyrazole derivatives were tested against multiple bacterial strains, revealing promising results that support further development as antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Compound A : 1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
- CAS : 1264041-75-9
- Molecular Formula : C₁₄H₁₅ClN₂O₄
- Molecular Weight : 310.73 g/mol
- Key Differences : The 2-methoxy group in the target compound is replaced by a 2-methyl group. This reduces polarity and may lower solubility in polar solvents compared to the target compound. The absence of the 5-methyl group on the pyrazole ring could also affect steric hindrance and conformational stability .
Compound B : 1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
- CAS : 1264050-63-6
- Molecular Formula : C₁₅H₁₇ClN₂O₅
- Molecular Weight : 352.76 g/mol
- Key Differences: The chloro and methoxy groups are positioned at 3- and 4-positions on the phenyl ring, compared to 5- and 2-positions in the target compound. This positional isomerism alters electronic effects (e.g., electron-withdrawing vs.
Compound C : 1-(3-Chloro-4-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
- Purity : 95.0%+
- Key Differences: A methyl group replaces the methoxy at the 4-position.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 352.76 g/mol | 310.73 g/mol | 352.76 g/mol |
| Substituents (Phenyl) | 5-Cl, 2-OCH₃ | 5-Cl, 2-CH₃ | 3-Cl, 4-OCH₃ |
| Solubility (Predicted) | Moderate (carboxylic acid) | Low (methyl group) | Moderate (methoxy group) |
| LogP (Estimated) | ~2.5 | ~3.0 | ~2.3 |
The target compound’s methoxy group enhances polarity compared to methyl-substituted analogs, improving solubility in aqueous media. The carboxylic acid moiety allows salt formation, which is advantageous for pharmaceutical formulations .
Structural Characterization
X-ray crystallography (SHELX programs ) and NMR spectroscopy are critical for confirming regiochemistry and stereochemistry. For example:
- and resolved crystal structures of pyrazole derivatives, highlighting the role of hydrogen bonding (e.g., N–H···O interactions) in stabilizing the dihydro-pyrazole ring .
- The target compound’s carboxylic acid group may participate in intermolecular hydrogen bonds, influencing crystal packing and melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
